Fmoc-3-trifluoromethyl-D-Homophe Fmoc-3-trifluoromethyl-D-Homophe
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749966
InChI: InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Molecular Formula: C26H22F3NO4
Molecular Weight: 469.5 g/mol

Fmoc-3-trifluoromethyl-D-Homophe

CAS No.:

Cat. No.: VC13749966

Molecular Formula: C26H22F3NO4

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3-trifluoromethyl-D-Homophe -

Specification

Molecular Formula C26H22F3NO4
Molecular Weight 469.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid
Standard InChI InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m1/s1
Standard InChI Key DARGKBQEWQXUJM-HSZRJFAPSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Fmoc-3-trifluoromethyl-D-homophenylalanine (CAS: 269726-75-2) has the molecular formula C₂₆H₂₂F₃NO₄ and a molecular weight of 469.46 g/mol . The structure comprises:

  • A D-β-homophenylalanine backbone, extending the side chain by one methylene group compared to standard phenylalanine.

  • A 3-trifluoromethylphenyl group attached to the β-carbon, introducing steric bulk and electron-withdrawing effects.

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group, which facilitates solid-phase peptide synthesis (SPPS) .

The stereochemistry at the α-carbon is D-configuration, as confirmed by its specific rotation ([α]D = -24 ± 2° in DMF) . This enantiomeric form is less common in nature but valuable for creating protease-resistant peptides .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Homophenylalanine Backbone Formation:

    • Starting from L-phenylalanine, a Hofmann rearrangement extends the side chain to yield β-homophenylalanine .

    • Resolution via chiral auxiliaries or enzymatic methods produces the D-enantiomer .

  • Trifluoromethylation:

    • Electrophilic trifluoromethylation using Umemoto’s reagent or CF₃Cu inserts the -CF₃ group at the phenyl ring’s meta position .

  • Fmoc Protection:

    • The amino group is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in alkaline conditions .

Industrial-Scale Production

Industrial synthesis (e.g., by Sigma-Aldrich and Chem-Impex) emphasizes:

  • Purity Control: HPLC purity ≥97%, validated by UV detection at 265 nm .

  • Cost Efficiency: Batch processes reduce reagent costs, with yields averaging 65–75% .

Applications in Research and Industry

Peptide Synthesis

As a key SPPS building block, this derivative enables:

  • Sequence Diversification: Incorporation of -CF₃ groups alters peptide conformation and binding kinetics .

  • Enhanced Stability: Fluorination reduces metabolic degradation in vivo, extending half-life .

Drug Development

The trifluoromethyl group is pivotal in:

  • Kinase Inhibitors: Improves selectivity for ATP-binding pockets (e.g., in EGFR inhibitors) .

  • GPCR-Targeting Therapeutics: Enhances affinity for hydrophobic binding sites.

Bioconjugation and Imaging

  • Fluorophore Labeling: The aryl group facilitates site-specific conjugation with imaging agents (e.g., Cy5) .

  • PET Tracers: ¹⁸F-labeled analogs are under investigation for oncology imaging .

Comparative Analysis of Fmoc-Protected vs. Unprotected Forms

PropertyFmoc-Protected FormUnprotected Form
SolubilitySoluble in DMF/DMSOPoor solubility in organic solvents
StabilityStable under SPPS conditionsProne to oxidation/racemization
Synthetic UtilityDirect use in SPPSRequires in-situ protection
CostHigher due to protection stepLower

Data sourced from .

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